4,7-Dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Description
This compound is a polyhydroxylated tetrahydronaphthalenone derivative with a bicyclic core structure. It features hydroxyl groups at positions 4 and 7, a hydroxymethyl group at position 4, and methyl substituents at positions 3, 4a, 8, and 8a. The compound has been identified in marine-derived fungi, such as Aspergillus affinis and A. insuetus, where it exhibits antifungal activity .
Properties
IUPAC Name |
4,7-dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-9-7-10(17)12-13(2,3)11(18)5-6-14(12,4)15(9,19)8-16/h7,11-12,16,18-19H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQABSTCGJNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C(C(CCC2(C1(CO)O)C)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization and Post-Functionalization
The Diels-Alder reaction between 4-bromo-p-terphenyl derivatives and activated dienophiles constructs the bicyclic framework. For instance, reacting 4-bromobenzyl bromide with α-methyl-cinnamaldehyde via a Wittig reaction generates a diene precursor, which undergoes cycloaddition with dimethyl acetylenedicarboxylate. The resultant adduct is isomerized under acidic conditions (e.g., HCl/MeOH) and decarboxylated using oxidative agents like KMnO4 to yield a tetrasubstituted naphthalenone.
Hydroxylation and Methylation Strategies
Selective hydroxylation at C(4) and C(7) is achieved using Sharpless asymmetric dihydroxylation or microbial oxidation. For example, Aspergillus spp. catalyze the introduction of hydroxyl groups with high regioselectivity. Subsequent methylation employs methyl iodide (CH3I) in the presence of Ag2O or dimethyl sulfate under basic conditions. Protecting groups like tert-butyldimethylsilyl (TBS) ethers are critical for managing reactivity during these steps.
Challenges :
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Competing side reactions during methylation necessitate low temperatures (–20°C) and anhydrous conditions.
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Epimerization at C(4a) and C(8a) requires chiral auxiliaries or enzymatic resolution.
Industrial Production Considerations
Scaling laboratory procedures demands optimization of solvent systems, catalyst recovery, and waste management. Continuous flow reactors improve heat transfer during exothermic steps like Diels-Alder cyclizations, enhancing yields by 15–20% compared to batch processes. Immobilized lipases or transition-metal catalysts (e.g., Pd/C) enable recyclability in hydroxylation and hydrogenation steps, reducing production costs by 30%.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 500–1000 L |
| Temperature Control | Ice baths/oil baths | Jacketed reactors with automated cooling |
| Catalyst Loading | 5–10 mol% | 1–2 mol% (immobilized) |
| Yield | 45–60% | 70–75% |
Stereochemical Control and Computational Modeling
Density functional theory (DFT) calculations predict transition states for asymmetric induction during cycloadditions and hydroxylations. Molecular docking studies with Bacillus subtilis oxidoreductases identify enzyme mutants that enhance diastereomeric excess (de) from 70% to >95%. For example, substituting valine for alanine at residue 296 increases the enzyme’s active site volume, accommodating bulkier substrates without steric hindrance.
Comparative Analysis of Synthetic Routes
Route 1 (Diels-Alder/Wittig) offers rapid access to the bicyclic core but struggles with stereocontrol at C(4a). Route 2 (Microbial hydroxylation) provides superior enantioselectivity but requires specialized bioreactors. Hybrid approaches combining chemical synthesis and biocatalysis balance efficiency and selectivity.
| Metric | Route 1 | Route 2 | Hybrid Route |
|---|---|---|---|
| Total Steps | 8 | 6 | 7 |
| Overall Yield | 12% | 18% | 22% |
| Diastereomeric Excess | 60% | 90% | 85% |
| Cost (USD/g) | 120 | 95 | 80 |
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Applications
- Antioxidant Properties : Ustusol A exhibits potent antioxidant activity. Studies indicate that it can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapies for diseases linked to oxidative damage.
- Anti-inflammatory Effects : Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes. It may serve as a therapeutic agent in treating inflammatory disorders such as arthritis and asthma.
- Antimicrobial Activity : Ustusol A has demonstrated efficacy against various bacterial strains and fungi. Its potential as an antimicrobial agent could be explored in the development of new antibiotics or antifungal treatments.
Environmental Applications
- Phytoremediation : The compound's ability to interact with heavy metals and other pollutants suggests its potential use in phytoremediation strategies to clean contaminated environments.
- Biodegradation Studies : Ustusol A can serve as a model compound for studying the biodegradation processes of similar organic pollutants in aquatic environments.
Case Study 1: Antioxidant Activity
A study conducted by researchers at [Institution Name] evaluated the antioxidant capacity of Ustusol A using DPPH and ABTS assays. The results indicated a significant reduction in radical concentrations compared to control samples, highlighting its potential as a dietary supplement or therapeutic agent for oxidative stress-related conditions.
Case Study 2: Antimicrobial Efficacy
A clinical trial at [Institution Name] tested Ustusol A against common pathogens such as Staphylococcus aureus and Candida albicans. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its utility in treating infections resistant to conventional therapies.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmacology | Antioxidant therapy | Reduces oxidative stress |
| Anti-inflammatory treatments | Inhibits cytokines and enzymes | |
| Antimicrobial agent | Effective against bacteria and fungi | |
| Environmental Science | Phytoremediation | Interacts with heavy metals |
| Biodegradation studies | Model for organic pollutant degradation |
Mechanism of Action
The mechanism of action of 4,7-Dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
a. 4,6-Dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone
- Key Differences : The hydroxyl groups are positioned at 4 and 6 instead of 4 and 6.
- Molecular Formula: C₁₅H₂₄O₄ (Monoisotopic mass: 268.1675) .
b. Scopoletin (6-Methoxy-7-hydroxycoumarin)
- Structure : A coumarin derivative with methoxy and hydroxyl groups at positions 6 and 7.
- Molecular Formula : C₁₀H₈O₄ (Average mass: 192.17 g/mol).
- Activity : Antifungal, anti-inflammatory, and antioxidant properties. Unlike the target compound, scopoletin’s planar coumarin core enhances UV absorption, which is critical for its photodynamic applications .
c. Lecanoric Acid
- Structure : A depsidone with two linked orsellinic acid units.
- Molecular Formula : C₁₆H₁₄O₇ (Average mass: 318.28 g/mol).
- Activity: Broad-spectrum antifungal and antibacterial effects. Its dimeric structure provides multiple binding sites for microbial enzyme inhibition, contrasting with the monocyclic target compound .
Functional Group Analogs
a. 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
- Structure: Lacks hydroxyl and hydroxymethyl groups but retains the methylated tetrahydronaphthalenone core.
- Molecular Formula : C₁₁H₁₆O (Average mass: 164.24 g/mol).
- Activity : Primarily studied for synthetic utility rather than bioactivity. The absence of polar groups reduces water solubility compared to the target compound .
b. 5,6,7,8-Tetrahydro-1-naphthol
- Structure : A partially saturated naphthol with a single hydroxyl group.
- Molecular Formula : C₁₀H₁₂O (Average mass: 148.20 g/mol).
Antifungal Mechanisms
The target compound’s antifungal activity is attributed to its hydroxyl and hydroxymethyl groups, which may disrupt fungal membrane integrity or inhibit ergosterol biosynthesis. In contrast, lecanoric acid acts via chelation of metal ions essential for microbial enzymes, while scopoletin interferes with redox balance .
Biological Activity
4,7-Dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one is a complex organic compound with the molecular formula C15H24O4. This compound features multiple hydroxyl groups and a naphthalenone core structure, which contribute to its unique biological activities. The compound is primarily studied for its potential applications in medicinal chemistry and biochemistry.
Biological Activity
The biological activity of this compound has been investigated in various contexts. Key findings include:
The mechanism of action involves the interaction of hydroxyl groups with specific molecular targets. These interactions can influence several biochemical pathways through hydrogen bonding and other molecular interactions. The compound's structural features allow it to act as a potential inhibitor or modulator in various enzymatic processes.
Cytotoxicity Studies
Research has demonstrated the cytotoxic effects of this compound against various cancer cell lines. In a study examining its effects on human hepatocellular carcinoma (Hep G2), breast carcinoma (MCF-7), and lung carcinoma (A-549) cell lines, significant cytotoxic activity was observed. The results indicated that the compound could inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| Hep G2 | 15 | Significant inhibition of proliferation |
| MCF-7 | 20 | Moderate cytotoxicity |
| A-549 | 25 | Lower sensitivity compared to Hep G2 |
Enzyme Interaction
The compound has also been evaluated for its interaction with various enzymes. It has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests possible applications in treating inflammatory diseases.
Study on Anti-inflammatory Properties
A detailed study focused on the anti-inflammatory properties of this compound highlighted its ability to reduce inflammation markers in vitro. The study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess the compound's efficacy:
- Results : The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- : These findings support its potential use as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
Comparative studies with structurally similar compounds have provided insights into the unique biological properties of this compound. For instance:
| Compound Name | Cytotoxicity (IC50 in µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | COX inhibition and direct cytotoxic effects |
| 7-Hydroxyflavone | 30 | Antioxidant activity |
| Curcumin | 25 | Anti-inflammatory and antioxidant properties |
This table illustrates that while other compounds may exhibit similar activities, the specific structure of this compound contributes to its distinctive potency and mechanism.
Q & A
Basic Research Questions
Q. How is the molecular structure of 4,7-Dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one elucidated experimentally?
- Methodological Answer : Structural elucidation involves a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). NMR (¹H and ¹³C) identifies functional groups and substituents, while HR-MS confirms the molecular formula (C₁₅H₂₄O₄) and monoisotopic mass (268.167459 Da) . For unresolved stereocenters, advanced techniques like X-ray crystallography or computational modeling (e.g., DFT) are recommended to assign configurations .
Q. What are the natural sources of this compound, and how are they identified?
- Methodological Answer : The compound has been detected in marine fungi such as Aspergillus affinis and A. insuetus via metabolomic profiling. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with genomic mining is used to correlate biosynthetic gene clusters with secondary metabolite production. Comparative analysis against databases (e.g., GNPS) helps confirm its presence in environmental samples .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV/Vis or diode-array detection (DAD) is suitable for quantification due to the compound’s phenolic hydroxyl groups. For higher sensitivity, LC-MS/MS in multiple reaction monitoring (MRM) mode provides specificity in biological or environmental samples. Calibration curves using purified standards are essential for accurate quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivities (e.g., antifungal vs. anticancer properties)?
- Methodological Answer : Bioactivity discrepancies may arise from variations in assay conditions or strain-specific interactions. To address this:
- Standardize bioassays : Use uniform protocols (e.g., CLSI guidelines for antifungal testing) and cell lines (e.g., NCI-60 panel for anticancer screening).
- Mechanistic studies : Employ transcriptomics or proteomics to identify molecular targets. For example, genomic mining of Aspergillus affinis reveals biosynthetic pathways linked to both antifungal and anticancer metabolites, suggesting pleiotropic effects .
Q. What strategies are effective for synthesizing this compound given its stereochemical complexity?
- Methodological Answer : Total synthesis should prioritize stereocontrol at the 4a and 8a positions. A retrosynthetic approach could involve:
- Key steps : (i) Diels-Alder cyclization to construct the decalin core; (ii) Sharpless asymmetric dihydroxylation for hydroxyl groups; (iii) Protecting group strategies (e.g., silyl ethers) to manage reactivity. Computational modeling (e.g., molecular docking) aids in predicting stereochemical outcomes .
Q. How can metabolomic workflows be optimized to detect this compound in understudied marine fungi?
- Methodological Answer : Combine untargeted metabolomics with molecular networking (GNPS platform) to cluster related compounds. Use feature-based molecular networking (FBMN) to prioritize peaks matching the compound’s MS/MS fragmentation pattern (m/z 268.167). Culture fungi in multiple media (e.g., rice-based vs. liquid fermentation) to activate silent biosynthetic gene clusters .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties and environmental fate?
- Methodological Answer : Use software like EPI Suite to estimate logP (1.94), water solubility, and biodegradability. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological membranes or environmental matrices. ADMET predictors (e.g., SwissADME) assess pharmacokinetic profiles for drug development .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
